molecular formula C16H18N2O4S B5447946 N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B5447946
M. Wt: 334.4 g/mol
InChI Key: IXMRORIVXXSEKD-UHFFFAOYSA-N
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Description

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide is a chemical compound with the molecular formula C16H18N2O4S It is known for its unique structure, which includes an ethoxyphenyl group and a sulfonylamino group attached to a phenyl ring, with an acetamide group at the end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(toluene-4-sulfonylamino)-propionamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and sulfonylamino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-7-9-16(10-8-15)23(20,21)18-14-6-4-5-13(11-14)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMRORIVXXSEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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